2-Bromopentane

Descripción

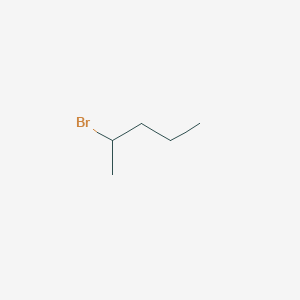

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAJYTCRJPCZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870456 | |

| Record name | Pentane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromopentane appears as a colorless to yellow-colored liquid with a strong odor. Flash point 90 °F. Slightly denser than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. In high concentrations the vapors may be narcotic., Colorless to yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

243 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

69 °F (USCG, 1999) | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.208 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

21.3 [mmHg] | |

| Record name | 2-Bromopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-81-3 | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-140 °F (USCG, 1999) | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2-Bromopentane: (R)-2-bromopentane and (S)-2-bromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-bromopentane: (R)-2-bromopentane and (S)-2-bromopentane. These chiral alkyl halides are pivotal building blocks in stereoselective synthesis, particularly within the pharmaceutical industry where enantiomeric purity is critical for therapeutic efficacy and safety. This document details their synthesis, physicochemical and spectroscopic properties, and key applications. Emphasis is placed on the stereospecific S(_N)2 reactions that govern their formation and subsequent transformations. Detailed experimental protocols for the synthesis of (S)-2-bromopentane and its utilization in the synthesis of (S)-pentobarbital are provided, alongside a discussion of the pharmacological relevance of chirality in drug action.

Introduction

This compound is a chiral molecule existing as a pair of enantiomers, (R)-2-bromopentane and (S)-2-bromopentane, due to the presence of a stereocenter at the second carbon atom.[1] These enantiomers possess identical physical properties in an achiral environment, such as boiling point and density, but exhibit opposite optical rotations.[2] Their significance in organic synthesis, particularly in the development of new drugs, stems from their ability to introduce a specific stereocenter into a target molecule through stereospecific reactions like the S(_N)2 mechanism.[3][4] The precise control of stereochemistry is paramount in drug design, as different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.[3][4] This guide serves as a technical resource for researchers and professionals engaged in stereoselective synthesis and drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of the this compound enantiomers are summarized below. It is important to note that most physical properties are identical for both enantiomers, with the exception of optical activity. Spectroscopic data obtained in achiral solvents are also identical for both (R)- and (S)-2-bromopentane.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁Br | [5] |

| Molecular Weight | 151.04 g/mol | [5][6] |

| Boiling Point | 117.3 °C | [1][5] |

| Density | 1.208 g/mL at 20 °C | [5][7] |

| Flash Point | 20.6 °C | [1][5] |

| CAS Number (R)-2-bromopentane | 29117-44-0 | [1] |

| CAS Number (S)-2-bromopentane | 29882-58-4 | [1][5] |

Specific Optical Rotation ([α] | (R)-enantiomer: +36.2° (neat) | [8] |

| (S)-enantiomer: -36.2° (neat) | [8] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (400 MHz, CDCl₃) [9]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.15 | Sextet | 1H | 6.8 | H-2 |

| 1.85 - 1.70 | Multiplet | 2H | - | H-3 |

| 1.70 | Doublet | 3H | 6.8 | H-1 |

| 1.55 - 1.40 | Multiplet | 2H | - | H-4 |

| 0.92 | Triplet | 3H | 7.4 | H-5 |

¹³C NMR (100 MHz, CDCl₃) [9]

| Chemical Shift (δ) ppm | Assignment |

| 54.5 | C-2 |

| 37.8 | C-3 |

| 25.8 | C-1 |

| 20.2 | C-4 |

| 13.8 | C-5 |

Infrared (IR) Spectroscopy (Neat) [9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 2932 | Strong | C-H stretch (alkane) |

| 2874 | Strong | C-H stretch (alkane) |

| 1458 | Medium | C-H bend (methylene and methyl) |

| 1380 | Medium | C-H bend (methyl) |

| 650 | Strong | C-Br stretch |

Mass Spectrometry (MS) [9]

| m/z | Relative Intensity (%) | Assignment |

| 152 | 2.5 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 150 | 2.5 | [M]⁺ (molecular ion, presence of ⁷⁹Br isotope) |

| 71 | 100 | [C₅H₁₁]⁺ (loss of Br) |

Stereoselective Synthesis

The enantiomers of this compound are most commonly synthesized from the corresponding enantiomers of 2-pentanol via a stereospecific S(_N)2 reaction. This method ensures a high degree of enantiomeric purity in the product, provided the starting alcohol is enantiomerically pure. The reaction with phosphorus tribromide (PBr₃) is a standard and effective method that proceeds with a clean inversion of stereochemistry.[5][10][11]

Synthesis of (S)-2-bromopentane from (R)-2-pentanol

The synthesis of (S)-2-bromopentane is achieved by treating (R)-2-pentanol with PBr₃. The hydroxyl group of the alcohol is a poor leaving group, but its reaction with PBr₃ converts it into a good leaving group, which is then displaced by a bromide ion in a backside attack, leading to an inversion of the stereochemical configuration.[10][12]

Caption: Stereospecific synthesis of (S)-2-bromopentane via an S(_N)2 reaction.

Synthesis of (R)-2-bromopentane from (S)-2-pentanol

Analogously, (R)-2-bromopentane can be synthesized from (S)-2-pentanol using the same S(_N)2 reaction with PBr₃, which also proceeds with inversion of configuration.[11][13]

Experimental Protocols

Synthesis of (S)-2-bromopentane from (R)-2-pentanol[5]

Materials:

-

(R)-2-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place (R)-2-pentanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

-

Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of (R)-2-pentanol. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude (S)-2-bromopentane can be further purified by fractional distillation.

Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)[5]

The enantiomeric purity of the synthesized this compound can be determined using chiral gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column)

Conditions:

-

Carrier Gas: Helium or Hydrogen

-

Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase temperature at a rate of 5 °C/min to 150 °C

-

Final Temperature: Hold at 150 °C for 5 minutes

-

-

Injector and Detector Temperature: 250 °C

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Applications in Drug Development: Synthesis of (S)-Pentobarbital

(S)-2-bromopentane is a valuable chiral building block for the synthesis of various pharmaceutical compounds.[3][4] A notable example is the synthesis of the sedative-hypnotic drug, (S)-pentobarbital. The pharmacological activity of pentobarbital resides primarily in the (S)-enantiomer, which is more potent in enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3]

The synthesis involves a stereospecific alkylation of diethyl ethylmalonate with (S)-2-bromopentane via an S(_N)2 reaction, followed by condensation with urea to form the barbiturate ring.[3][14]

Caption: Workflow for the stereoselective synthesis of (S)-pentobarbital.

Experimental Protocol: Synthesis of (S)-Pentobarbital[3]

Part 1: Stereospecific Alkylation

-

In a flame-dried, three-necked round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

-

To the stirred solution, add diethyl ethylmalonate dropwise at room temperature.

-

Following this, add (S)-2-bromopentane dropwise.

-

Heat the reaction mixture to reflux for 12-18 hours.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Work up the residue by adding distilled water and extracting with diethyl ether.

-

Wash the combined organic layers, dry, and concentrate to obtain diethyl ethyl-((S)-1-methylbutyl)malonate.

Part 2: Condensation/Cyclization

-

In a separate flame-dried flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add the diethyl ethyl-((S)-1-methylbutyl)malonate from Part 1 and urea.

-

Heat the mixture to reflux for 8-12 hours.

-

After the reaction, distill off the excess ethanol.

-

Dissolve the residue in warm water and decolorize with activated carbon.

-

Filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate (S)-pentobarbital.

-

Cool the mixture in an ice bath to complete the precipitation, then collect the product by filtration.

Signaling Pathway: Mechanism of Action of Pentobarbital

Pentobarbital exerts its sedative and hypnotic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][15][16] It binds to the GABA-A receptor, a ligand-gated ion channel, at a site distinct from the GABA binding site.[17] This binding increases the duration of the chloride channel opening when GABA binds, leading to an increased influx of chloride ions into the neuron.[1][4] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the central nervous system.[1][4]

Caption: Simplified signaling pathway of GABA-A receptor potentiation by pentobarbital.

Conclusion

(R)- and (S)-2-bromopentane are indispensable chiral synthons in modern organic chemistry and drug development. Their utility is primarily derived from their participation in stereospecific S(_N)2 reactions, which allow for the precise installation of a stereocenter with a predictable outcome. This technical guide has provided a detailed overview of their synthesis, properties, and a key application in the stereoselective synthesis of (S)-pentobarbital. The experimental protocols and diagrams presented herein offer a practical framework for researchers and scientists to produce, analyze, and utilize these important chiral building blocks in their synthetic endeavors. The continued exploration of the reactivity of such chiral molecules will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

- 1. What is the mechanism of Pentobarbital Sodium? [synapse.patsnap.com]

- 2. GABA receptor - Wikipedia [en.wikipedia.org]

- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 11. homework.study.com [homework.study.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 14. benchchem.com [benchchem.com]

- 15. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 16. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Pentobarbital - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 2-Bromopentane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-bromopentane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are presented to assist researchers, scientists, and drug development professionals in the replication and verification of these findings. The spectroscopic properties of enantiomers are identical in achiral environments, thus the data presented is representative of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

Data Presentation

Table 1: ¹H NMR (Proton NMR) Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 4.15 | Sextet | 1H | 6.8 | H-2 |

| 1.85 - 1.70 | Multiplet | 2H | - | H-3 |

| 1.70 | Doublet | 3H | 6.8 | H-1 |

| 1.55 - 1.40 | Multiplet | 2H | - | H-4 |

| 0.92 | Triplet | 3H | 7.4 | H-5 |

Table 2: ¹³C NMR (Carbon-13) NMR Data for this compound [1][2]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 54.5 | C-2 |

| 37.8 | C-3 |

| 25.8 | C-1 |

| 20.2 | C-4 |

| 13.8 | C-5 |

Experimental Protocols

Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).[1]

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.[1] A standard pulse-acquire sequence was utilized with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. To enhance the signal-to-noise ratio, 16 scans were co-added.[1]

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C.[1] A proton-decoupled pulse sequence was employed to simplify the spectrum to a single peak for each unique carbon atom. The acquisition parameters included a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low natural abundance of the ¹³C isotope, 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Infrared (IR) Spectroscopy Data for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2965 | Strong | C-H stretch (alkane) |

| 2932 | Strong | C-H stretch (alkane) |

| 2874 | Strong | C-H stretch (alkane) |

| 1458 | Medium | C-H bend (methylene and methyl) |

| 1380 | Medium | C-H bend (methyl) |

| 1255 | Strong | C-H wag (methylene) |

| 1168 | Strong | C-C stretch |

| 650 | Strong | C-Br stretch |

Experimental Protocols

Sample Preparation: A thin liquid film of neat this compound was prepared by placing one drop of the liquid between two polished potassium bromide (KBr) salt plates.[1]

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a scan range of 4000 to 400 cm⁻¹.[1] A background spectrum of the KBr plates was recorded and automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences. The final spectrum was produced by co-adding 32 scans at a resolution of 4 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Data Presentation

Table 4: Mass Spectrometry (MS) Data for this compound [1]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |

|---|---|---|

| 152 | 2.5 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 150 | 2.5 | [M]⁺ (molecular ion, presence of ⁷⁹Br isotope) |

| 71 | 100 | [C₅H₁₁]⁺ (loss of Br) |

| 43 | 97 | [C₃H₇]⁺ |

Note: The presence of M+ and M+2 peaks with nearly equal intensity is characteristic of a compound containing one bromine atom.[3]

Experimental Protocols

Sample Introduction: A dilute solution of this compound in dichloromethane was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[1] The GC was fitted with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed to ramp from 50°C to 250°C to ensure separation.[1]

Ionization and Analysis: Electron Ionization (EI) at an electron energy of 70 eV was used to ionize the sample.[1] The resulting ions were analyzed by a quadrupole mass analyzer, which scanned a mass-to-charge (m/z) range of 10 to 200.[1]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow of how data from different spectroscopic techniques are integrated to confirm the structure of this compound.

Caption: Workflow for the structural elucidation of this compound using multiple spectroscopic techniques.

References

2-Bromopentane CAS number and molecular formula

An In-depth Technical Guide to 2-Bromopentane For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a secondary alkyl halide, is a versatile chemical intermediate with significant applications in organic synthesis and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. Particular focus is given to its role as a chiral building block in the stereoselective synthesis of pharmaceutical compounds. This document aims to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

This compound is a colorless liquid with the molecular formula C₅H₁₁Br.[1] It is an isomer of bromopentane and exists as a racemic mixture or as one of two enantiomers, (R)-2-bromopentane and (S)-2-bromopentane, due to the chiral center at the second carbon atom.[2]

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁Br | [1] |

| Molecular Weight | 151.04 g/mol | [1] |

| CAS Number (Racemic) | 107-81-3 | [1] |

| CAS Number ((R)-enantiomer) | 29117-44-0 | [2] |

| CAS Number ((S)-enantiomer) | 29882-58-4 | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 117.3 °C | [2] |

| Melting Point | -95.5 °C | [2] |

| Density | 1.208 g/mL | [3] |

| Vapor Pressure | 2.84 kPa | [2] |

| Flash Point | 20.6 °C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic features.

¹H NMR (Proton NMR) Data [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | Sextet | 1H | H-2 |

| 1.85 - 1.70 | Multiplet | 2H | H-3 |

| 1.70 | Doublet | 3H | H-1 |

| 1.55 - 1.40 | Multiplet | 2H | H-4 |

| 0.92 | Triplet | 3H | H-5 |

¹³C NMR (Carbon-13 NMR) Data [4]

| Chemical Shift (δ) ppm | Assignment |

| 54.5 | C-2 |

| 37.8 | C-3 |

| 25.8 | C-1 |

| 20.2 | C-4 |

| 13.8 | C-5 |

Infrared (IR) Spectroscopy Data [4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 2932 | Strong | C-H stretch (alkane) |

| 1458 | Medium | C-H bend (alkane) |

| 640 | Strong | C-Br stretch |

Experimental Protocols

Synthesis of (S)-2-Bromopentane from (R)-2-Pentanol

This protocol details the stereospecific synthesis of (S)-2-bromopentane via an Sₙ2 reaction with inversion of configuration.[1]

Materials:

-

(R)-2-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask cooled in an ice bath, dissolve (R)-2-pentanol in anhydrous diethyl ether.

-

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude (S)-2-bromopentane by fractional distillation.

Analysis of Enantiomeric Purity by Chiral Gas Chromatography

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral capillary column

Conditions: [1]

-

Carrier Gas: Helium or Hydrogen

-

Injector and Detector Temperature: 250 °C

-

Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 150 °C

-

Final Temperature: Hold at 150 °C for 5 minutes

-

Procedure:

-

Prepare a dilute solution of the purified this compound in hexane.

-

Inject 1 µL of the sample into the GC.

-

Analyze the resulting chromatogram to determine the ratio of the enantiomers.

Reactivity and Reaction Mechanisms

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The preferred pathway is dependent on the nature of the nucleophile/base and the reaction conditions.

Sₙ2/E2 Competition

Strong, sterically unhindered bases/nucleophiles favor the Sₙ2 pathway, while strong, bulky bases favor the E2 pathway.

Caption: Sₙ2 vs. E2 pathways for this compound.

Applications in Drug Development

The chirality of this compound makes it a valuable building block in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer often exhibits the desired therapeutic activity while the other may be inactive or harmful.

Synthesis of (S)-Pentobarbital

(S)-2-Bromopentane is a key intermediate in the synthesis of (S)-pentobarbital, a sedative-hypnotic drug. The synthesis involves a malonic ester synthesis followed by condensation with urea.[5]

Caption: Synthesis of (S)-Pentobarbital from (S)-2-Bromopentane.

Conclusion

This compound is a fundamentally important reagent in organic chemistry. Its well-defined physical, chemical, and spectroscopic properties, combined with its predictable reactivity, make it a valuable tool for both academic research and industrial applications. The stereospecific reactions of its enantiomers are particularly crucial in the field of drug development for the synthesis of complex, chiral molecules. This guide has provided a detailed overview of the core technical aspects of this compound to support its effective and safe use in the laboratory.

References

Chirality and Optical Activity of 2-Bromopentane: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of 2-bromopentane, a chiral haloalkane of significant interest in synthetic organic chemistry. The core focus of this document is the relationship between the molecule's chirality and its observable optical activity. Detailed methodologies for the stereospecific synthesis of its enantiomers, analytical techniques for the determination of enantiomeric purity, and protocols for the measurement of optical rotation are presented. All quantitative data are summarized in tabular format for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the concepts and procedures discussed.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).[1] This asymmetry means that this compound is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.[2] These enantiomers are designated as (R)-2-bromopentane and (S)-2-bromopentane based on the Cahn-Ingold-Prelog priority rules.[3]

Enantiomers possess identical physical properties, such as boiling point, density, and refractive index, in an achiral environment. However, they differ in their interaction with plane-polarized light.[4] This phenomenon, known as optical activity, is a hallmark of chiral molecules. One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[5] A 1:1 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[3]

The relationship between the absolute configuration (R/S) and the direction of optical rotation (+/-) is not readily predictable and must be determined experimentally.[1][6]

Quantitative Optical Activity Data

The specific rotation ([α]) is a fundamental physical property of a chiral compound and is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a path length (l) of 1 decimeter and a concentration (c) of 1 g/mL. The specific rotation is typically measured at a specific temperature (T) and wavelength (λ), most commonly the D-line of a sodium lamp (589 nm).

The specific rotation of levorotatory this compound has been experimentally determined. The highest rotating fraction was found to have a specific rotation of -36.2°. As enantiomers have equal and opposite rotations, the specific rotation for dextrorotatory this compound can be inferred.

| Enantiomer | Absolute Configuration | Specific Rotation ([α]20D) | Direction of Rotation |

| Levorotatory this compound | Not specified in source | -36.2° | Counter-clockwise |

| Dextrorotatory this compound | Not specified in source | +36.2° (inferred) | Clockwise |

| Table 1: Specific Rotation of this compound Enantiomers. Data sourced from NIST Technical Series Publications. |

Experimental Protocols

Stereospecific Synthesis of (S)-2-Bromopentane

The enantiomerically pure forms of this compound are invaluable as chiral building blocks in asymmetric synthesis. A reliable method for the preparation of (S)-2-bromopentane is through a stereospecific SN2 reaction, starting from the chiral alcohol with the opposite configuration, (R)-2-pentanol, using phosphorus tribromide (PBr₃). This reaction proceeds with a clean inversion of stereochemistry.

Materials:

-

(R)-2-Pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware for synthesis and distillation

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve (R)-2-pentanol in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide dropwise to the stirred solution, ensuring the temperature remains below 10°C.

-

Reaction: After complete addition, stir the mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude (S)-2-bromopentane can then be purified by fractional distillation.

Determination of Optical Rotation by Polarimetry

The following is a general protocol for measuring the optical rotation of a chiral sample using a polarimeter.

Instrumentation and Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Sample of this compound enantiomer

-

Suitable achiral solvent (e.g., ethanol or chloroform)

Procedure:

-

Instrument Warm-up: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.

-

Sample Preparation: Accurately weigh a known mass of the this compound sample and dissolve it in a precise volume of the chosen solvent in a volumetric flask to obtain a known concentration (c) in g/mL.

-

Calibration (Zeroing): Fill the polarimeter cell with the pure solvent. Place the cell in the polarimeter and take a reading. This value should be zeroed to serve as the baseline.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed optical rotation (α). Take multiple readings and average them to ensure precision. Record the temperature at which the measurement is taken.

-

Calculation of Specific Rotation: Calculate the specific rotation using Biot's Law: [α]Tλ = α / (l × c) where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)

To determine the enantiomeric excess (ee) of a sample of this compound, chiral gas chromatography is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and distinct retention times.

Instrumentation and Conditions:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Chiral Capillary Column (e.g., a cyclodextrin-based column).

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C (hold for 2 minutes), then ramp at 5°C/min to 150°C (hold for 5 minutes).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent like hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The chirality of this compound is a direct consequence of its molecular structure, leading to the existence of two enantiomers with distinct optical activities. This technical guide has provided a detailed overview of this relationship, supported by quantitative data on its specific rotation. The experimental protocols for the stereospecific synthesis, polarimetric analysis, and determination of enantiomeric purity offer a practical framework for researchers in the fields of organic synthesis and drug development. A thorough understanding and application of these principles and techniques are crucial for the controlled synthesis and characterization of chiral molecules.

References

Navigating the Landscape of 2-Bromopentane: A Technical Guide to Commercial Availability and Purity

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Purity of 2-Bromopentane

This in-depth guide provides a critical overview of the commercial availability and purity of this compound, a key alkyl halide intermediate in the pharmaceutical and fine chemical industries. This document serves as a vital resource for researchers and drug development professionals, offering detailed information on suppliers, purity grades, common impurities, and robust analytical and purification protocols.

Commercial Availability

This compound is commercially available from a range of suppliers, catering to diverse research and development needs. Purity levels vary significantly, from technical grade to high-purity options suitable for sensitive applications. The most common isomeric impurity noted in commercially available this compound is 3-bromopentane.

Below is a summary of representative commercial sources for this compound:

| Supplier | Grade/Purity | Common Impurities Noted |

| Thermo Fisher Scientific (Acros Organics) | Technical, ~90% | Contains up to 12% 3-Bromopentane |

| Sigma-Aldrich | 95% | - |

| TCI Chemicals | >85.0% (GC) | Contains ~12% 3-Bromopentane |

| Indian Manufacturers (various) | 98% to 99.7% | - |

| BenchChem | 95% (for (S)-2-Bromopentane) | - |

Understanding and Identifying Impurities

The primary route for the synthesis of this compound is the bromination of 2-pentanol.[1][2] This process can lead to the formation of several impurities that may be present in the commercially available product.

Potential Impurities in Technical Grade this compound:

-

Isomeric Impurities: The most prevalent impurity is 3-bromopentane , arising from the non-selective nature of some bromination reactions.

-

Unreacted Starting Material: Residual 2-pentanol may be present in the final product.

-

Byproducts of Synthesis: Depending on the synthetic route, other byproducts such as alkenes (e.g., pentenes) from elimination reactions, and dialkylated products can be formed.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

Experimental Protocols

Accurate assessment of purity and effective purification are paramount for the successful application of this compound in synthesis. The following are detailed protocols for the analysis and purification of this compound.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture, making it ideal for assessing the purity of this compound and identifying isomeric impurities.

Experimental Protocol:

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar column such as a DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating bromopentane isomers. For chiral analysis, a cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™) is recommended.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL, with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 5 minutes.

-

Ramp: Increase to 100 °C at a rate of 5 °C/min.

-

Hold at 100 °C for 2 minutes.

-

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1% v/v) in a volatile solvent such as dichloromethane or hexane.

-

-

Data Analysis:

-

The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram. The identity of peaks can be confirmed by comparing their retention times with those of known standards or by using a GC-Mass Spectrometer (GC-MS).

-

Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and identifying impurities.

Experimental Protocol:

-

Instrumentation:

-

NMR Spectrometer (400 MHz or higher).

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 220 ppm

-

-

Data Analysis:

-

¹H NMR: The proton spectrum of this compound will show characteristic signals in the alkyl region. The methine proton attached to the bromine atom is expected to be the most downfield signal (around 4.15 ppm).[3] Integration of the signals can be used to determine the relative ratios of different compounds if their signals are well-resolved.

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the electronegative bromine atom will be significantly deshielded.

-

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from impurities with different boiling points, such as 3-bromopentane and unreacted 2-pentanol.

Experimental Protocol:

-

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Boiling chips or magnetic stirrer

-

-

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

-

Charge the round-bottom flask with the impure this compound, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar.

-

Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady rise of the vapor through the fractionating column, establishing a temperature gradient.

-

Forerun Collection: Collect the initial distillate (forerun) in a separate flask. This fraction will contain any low-boiling impurities.

-

Main Fraction Collection: The boiling point of this compound is approximately 117-118 °C.[2] Collect the fraction that distills over at a constant temperature within this range.

-

Final Fraction: As the distillation proceeds, a significant drop or rise in temperature may indicate the presence of higher-boiling impurities. Stop the distillation at this point.

-

Allow the apparatus to cool completely before disassembling.

-

Logical Workflow for Quality Assessment and Purification

The following diagram illustrates a logical workflow for assessing the quality of commercially available this compound and determining the appropriate purification strategy.

Caption: A logical workflow for the quality assessment and purification of this compound.

This technical guide provides a foundational understanding of the commercial landscape and purity considerations for this compound. By employing the detailed analytical and purification protocols outlined, researchers and drug development professionals can ensure the quality and reliability of this critical synthetic intermediate.

References

Health and Safety Considerations for 2-Bromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for 2-bromopentane, a versatile reagent in organic synthesis and pharmaceutical development. Understanding the toxicological profile, physicochemical properties, and appropriate handling procedures is paramount to ensuring laboratory safety and mitigating potential risks. This document summarizes key safety data, outlines experimental protocols for hazard assessment based on internationally recognized guidelines, and provides visual aids to clarify important safety workflows.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented in the tables below. This information is critical for a comprehensive risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁Br | [1][2] |

| Molecular Weight | 151.04 g/mol | [1][2] |

| Appearance | Colorless to yellow-colored liquid with a strong odor | [1][2][3][4][5][6] |

| Boiling Point | 116-117 °C (240.8-242.6 °F) at 760 mmHg | [5][7][8][9][10] |

| Melting Point | -95.5 °C (-139.9 °F) | [7][8][9] |

| Flash Point | 20 °C (68 °F) | [7][8][9][10][11][12] |

| Density | 1.223 g/mL at 25 °C | [5][13] |

| Vapor Pressure | 21.3 mmHg | [1][14] |

| Water Solubility | Insoluble | [3][4][5][6][10][15] |

| Solubility in Organic Solvents | Soluble in solvents like hexane, diethyl ether, and chloroform | [15] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Method | Reference |

| Acute Inhalation Toxicity | LC50: 33 g/m³ | Mouse | Not specified | [11][12] |

| Acute Oral Toxicity | LD50: > 2000 mg/kg (ATE) | Not specified | Based on ATE data | [8] |

| Acute Dermal Toxicity | LD50: > 2000 mg/kg (ATE) | Not specified | Based on ATE data | [8] |

| Skin Irritation | Causes skin irritation | Rabbit (presumed) | OECD 404 (presumed) | [1][2][4][6][10][11][12] |

| Eye Irritation | Causes serious eye irritation | Rabbit (presumed) | OECD 405 (presumed) | [1][2][4][6][10][11][12] |

| Respiratory Irritation | May cause respiratory irritation | Not specified | Not specified | [1][2][10] |

| Mutagenicity | No data available | Not specified | Not specified | [10] |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, or OSHA | Not applicable | Not applicable | [11][12] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation | Not specified | Not specified | [1][2][10] |

| Central Nervous System Effects | In high concentrations, vapors may be narcotic | Human (presumed) | Not specified | [1][2][3][4][5][6][14] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

Experimental Protocols for Safety Assessment

Acute Oral Toxicity (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.[17]

Methodology:

-

Test Animals: Healthy, young adult rats (preferably females) are used.[17][18]

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.[17][18]

-

Dose Administration: The test substance is administered as a single oral dose via gavage.[18][19] Dosing is sequential, starting with a single animal at a specific dose level (e.g., 300 mg/kg or 2000 mg/kg).[17][20]

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[18][19][20] Clinical signs are recorded at various intervals after dosing.[19][20] Body weight is measured before dosing and weekly thereafter.[18][20]

-

Step-wise Procedure: Depending on the outcome (survival or death), additional animals are dosed at higher or lower fixed dose levels.[17]

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.[17]

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[13][15][21]

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.[13][15]

-

Preparation: The fur on the animal's back is clipped 24 hours before the test.[13]

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[5][15]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[13][15][22] If effects persist, observations may continue for up to 14 days.[15][22]

-

Scoring: Skin reactions are scored using a standardized grading system.[13][22]

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[7][9][23]

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.[7][24][25]

-

Pre-examination: Both eyes of the animal are examined 24 hours before the test to ensure they are free of defects.[7][25]

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[7][24][25] The other eye serves as a control.[7][24][25]

-

Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7][9] Observations may continue for up to 21 days to assess reversibility.[7][24]

-

Scoring: Ocular lesions are scored using a standardized system.[7]

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of bacteria.[26][27]

Methodology:

-

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.[26]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.[26]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.[26][28]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.[26]

-

Incubation and Scoring: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.[26]

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Emergency Procedures

Potential Toxicological Signaling Pathways

While specific signaling pathways for this compound toxicity have not been elucidated, halogenated hydrocarbons, as a class, are known to exert their toxic effects through various mechanisms.[29][30][31] These can include:

-

Interaction with Cellular Receptors: Some halogenated aromatic hydrocarbons are known to bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and downstream toxic effects.[32][33]

-

Oxidative Stress: Metabolism of halogenated hydrocarbons can lead to the formation of reactive intermediates that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.[29]

-

Central Nervous System Depression: Lipophilic hydrocarbons can cross the blood-brain barrier and interact with neurotransmitter receptors such as NMDA, dopamine, and GABA receptors, leading to CNS depression.[29][31]

-

Myocardial Sensitization: Halogenated hydrocarbons can sensitize the heart to catecholamines, increasing the risk of cardiac arrhythmias.[29]

The following diagram illustrates a generalized workflow for assessing the risk of a chemical substance like this compound.

Emergency Response Procedures

In the event of an emergency involving this compound, the following procedures should be followed.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][11][23]

-

Ground and bond containers when transferring material to prevent static discharge.[6][11][23]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11][23]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6][7][16][23]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][11][29][32]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[6][11][29][32]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[32]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4][11][12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][11][12][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12][23][32]

Disclaimer: This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C5H11Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse [aarhusclearinghouse.unece.org]

- 5. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 6. echemi.com [echemi.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. oecd.org [oecd.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. oecd.org [oecd.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. oecd.org [oecd.org]

- 16. rrma-global.org [rrma-global.org]

- 17. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. agc-chemicals.com [agc-chemicals.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. oecd.org [oecd.org]

- 24. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. scantox.com [scantox.com]

- 28. vivotecnia.com [vivotecnia.com]

- 29. dynamed.com [dynamed.com]

- 30. researchgate.net [researchgate.net]

- 31. health.hawaii.gov [health.hawaii.gov]

- 32. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Bromopentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-bromopentane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the qualitative solubility profile of this compound, grounded in the principles of solvent-solute interactions. Furthermore, this guide presents a detailed, generalized experimental protocol for the precise determination of its solubility, enabling researchers to generate accurate data for specific applications. Visual aids in the form of diagrams illustrating experimental workflows and the factors influencing solubility are also provided to enhance understanding.

Introduction

This compound (C₅H₁₁Br) is a halogenated alkane commonly utilized as an intermediate in organic synthesis, including the development of pharmaceutical compounds. Its reactivity, reaction kinetics, and purification are significantly influenced by its solubility in various organic solvents. A thorough understanding of its solubility is, therefore, crucial for process optimization, reaction design, and the formulation of drug products. This guide aims to consolidate the available qualitative information and provide a practical framework for the quantitative determination of this compound's solubility.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₅H₁₁Br |

| Molecular Weight | 151.04 g/mol |

| Appearance | Colorless to yellow-colored liquid with a strong odor.[1] |

| Boiling Point | 116-117 °C |

| Density | ~1.223 g/mL at 25 °C |

| Polarity | Largely nonpolar with a slight polar character due to the C-Br bond.[2] |

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility/Miscibility |

| Nonpolar | Hexane | Soluble[2] |

| Diethyl Ether | Soluble[2] | |

| Polar Aprotic | Chloroform | Soluble[2][3] |

| Ethyl Acetate | Slightly Soluble[3] | |

| Polar Protic | Methanol | Slightly Soluble[3] |

| Ethanol | Soluble (used as a solvent for reactions)[4][5][6] | |

| Aqueous | Water | Insoluble/Very low solubility[1][2][7][8][9] |

Factors Influencing Solubility

Several factors govern the solubility of this compound in organic solvents. Understanding these can aid in solvent selection and the interpretation of experimental results.

References

- 1. education.com [education.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound CAS#: 107-81-3 [m.chemicalbook.com]

- 4. sarthaks.com [sarthaks.com]

- 5. This compound is heated with EtO Na* in ethanol. The major product obtai.. [askfilo.com]

- 6. 2Bromopentane is heated with potassium ethoxide in class 12 chemistry CBSE [vedantu.com]

- 7. This compound | C5H11Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (107-81-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Retrosynthetic Analysis for the Synthesis of 2-Bromopentane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis for the synthesis of 2-bromopentane, a valuable alkyl halide intermediate in organic synthesis. The document outlines multiple synthetic pathways, detailing precursor molecules and key transformations. Experimental protocols for the most common and efficient synthesis routes are provided, along with a summary of relevant quantitative data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Retrosynthetic Strategy

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For this compound, the primary disconnection involves the carbon-bromine bond, leading to a five-carbon precursor.

A retrosynthetic analysis of this compound reveals several potential synthetic routes originating from common starting materials such as alcohols, alkenes, or alkanes. The choice of a particular route depends on factors like the availability of starting materials, desired stereochemistry, and reaction efficiency.

Methodological & Application

Application Notes and Protocols: Stereospecific Synthesis of (S)-2-Bromopentane via SN2 Reaction

Introduction

(S)-2-Bromopentane is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often crucial for its biological activity.[1] This secondary alkyl halide readily participates in stereospecific reactions, most notably SN2 substitutions, which proceed with a predictable inversion of configuration.[1][2] This application note provides a detailed protocol for the stereospecific synthesis of (S)-2-bromopentane from (R)-2-pentanol using phosphorus tribromide (PBr₃). The reaction proceeds via an SN2 mechanism, ensuring a high degree of stereochemical inversion.[3][4] Additionally, methods for the analysis of the product's enantiomeric purity are described.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-bromopentane is provided below.

| Property | Value | Reference |

| CAS Number | 29882-58-4 | [3] |

| Molecular Formula | C₅H₁₁Br | [3] |

| Molecular Weight | 151.04 g/mol | [3] |

| IUPAC Name | (2S)-2-bromopentane | [3] |

| Boiling Point | 117.3 °C | [3] |

| Density | 1.208 g/mL | [3] |

| Flash Point | 20.6 °C | [3] |

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Bromopentane from (R)-2-Pentanol

Objective: To synthesize (S)-2-bromopentane with high enantiomeric purity from (R)-2-pentanol via an SN2 reaction with phosphorus tribromide.

Materials:

-

(R)-2-Pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place (R)-2-pentanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.[3]

-

Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 equivalents per equivalent of alcohol) dropwise from the dropping funnel to the stirred solution of (R)-2-pentanol.[3][4] The addition should be controlled to maintain the reaction temperature below 10 °C. A white precipitate of phosphorous acid may form during the reaction.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.[3]

-

Workup:

-

Carefully pour the reaction mixture over ice.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with saturated sodium chloride solution (brine).[3]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[3]

-

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude (S)-2-bromopentane by distillation.[3]

-